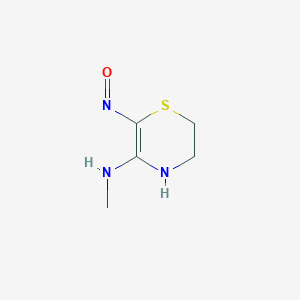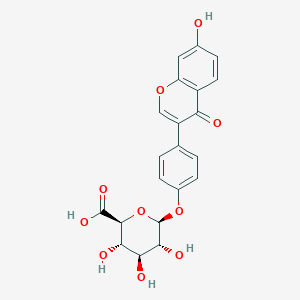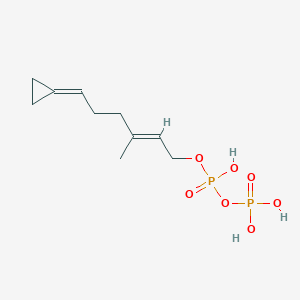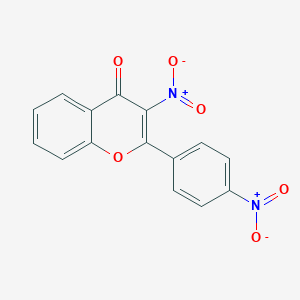
3-Nitro-2-(4-nitrophenyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-2-(4-nitrophenyl)chromen-4-one, also known as NNC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mecanismo De Acción
3-Nitro-2-(4-nitrophenyl)chromen-4-one selectively inhibits the activity of PKC by binding to its regulatory domain. This binding prevents the activation of PKC by other signaling molecules, leading to the inhibition of downstream signaling pathways. The inhibition of PKC activity by 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic patients.
Efectos Bioquímicos Y Fisiológicos
The inhibition of PKC activity by 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to have several biochemical and physiological effects. In cancer cells, 3-Nitro-2-(4-nitrophenyl)chromen-4-one induces apoptosis by activating caspases and inducing the release of cytochrome c from mitochondria. In diabetic patients, 3-Nitro-2-(4-nitrophenyl)chromen-4-one improves insulin sensitivity by increasing glucose uptake and reducing insulin resistance. Additionally, 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Nitro-2-(4-nitrophenyl)chromen-4-one has several advantages for lab experiments, including its selectivity for PKC and its ability to induce apoptosis in cancer cells. However, its use in lab experiments is limited by its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 3-Nitro-2-(4-nitrophenyl)chromen-4-one. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of 3-Nitro-2-(4-nitrophenyl)chromen-4-one. Another direction is the investigation of the therapeutic potential of 3-Nitro-2-(4-nitrophenyl)chromen-4-one in other diseases, such as cardiovascular and autoimmune disorders. Additionally, the development of new drug delivery systems for 3-Nitro-2-(4-nitrophenyl)chromen-4-one could improve its solubility and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 3-Nitro-2-(4-nitrophenyl)chromen-4-one involves the reaction of 4-nitrophenylacetic acid with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with nitric acid to yield the final compound. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-Nitro-2-(4-nitrophenyl)chromen-4-one has been widely used in scientific research due to its ability to selectively inhibit protein kinase C (PKC) activity. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC activity by 3-Nitro-2-(4-nitrophenyl)chromen-4-one has been shown to have therapeutic potential in the treatment of several diseases, including cancer, diabetes, and neurological disorders.
Propiedades
Número CAS |
143468-19-3 |
|---|---|
Nombre del producto |
3-Nitro-2-(4-nitrophenyl)chromen-4-one |
Fórmula molecular |
C15H8N2O6 |
Peso molecular |
312.23 g/mol |
Nombre IUPAC |
3-nitro-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8N2O6/c18-14-11-3-1-2-4-12(11)23-15(13(14)17(21)22)9-5-7-10(8-6-9)16(19)20/h1-8H |
Clave InChI |
GHWXBUACJPXXCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
4H-1-Benzopyran-4-one,3-nitro-2-(4-nitrophenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



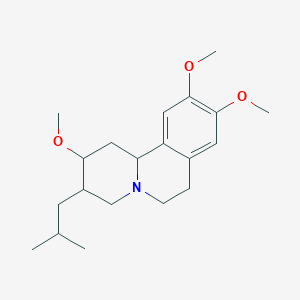
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
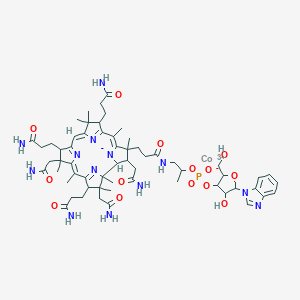
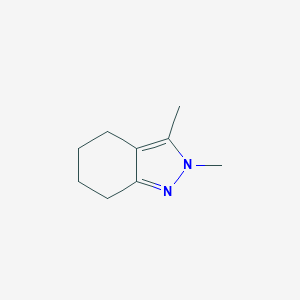
![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)
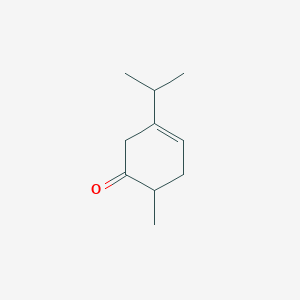
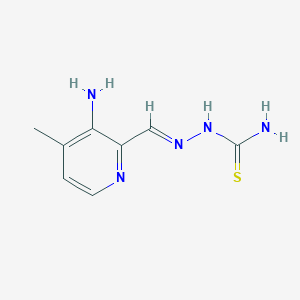
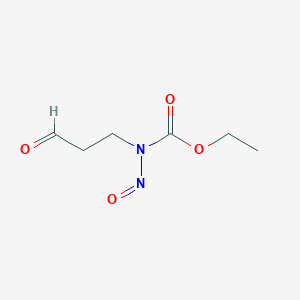
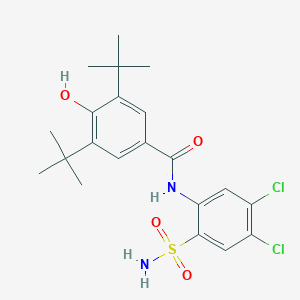
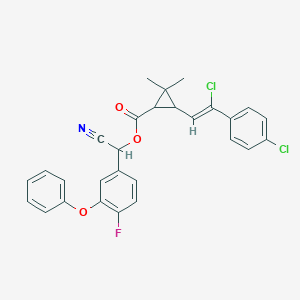
![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)
